molecular formula C28H17N B075101 Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- CAS No. 1492-55-3

Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-

Cat. No. B075101
CAS RN: 1492-55-3
M. Wt: 367.4 g/mol
InChI Key: LFBXCJCINUUCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-, also known as BPA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. BPA is a derivative of acridine and is commonly used as a fluorescent probe in DNA intercalation studies.

Mechanism Of Action

The mechanism of action of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is not fully understood. However, it is believed that Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- may interact with DNA and cause changes in gene expression. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells.

Biochemical And Physiological Effects

Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have a variety of biochemical and physiological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to induce apoptosis in cancer cells and has potential anti-cancer properties. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells. Additionally, Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have an inhibitory effect on the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

One advantage of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe in DNA intercalation studies. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- also has potential anti-cancer properties, making it a promising compound for cancer research. However, one limitation of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its complex synthesis method, which can make it difficult to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- for use in experiments.

Future Directions

There are several future directions for research involving Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-. One area of research could be to further investigate the potential anti-cancer properties of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- and its ability to induce apoptosis in cancer cells. Another area of research could be to study the interactions of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- with other compounds and biological systems to better understand its mechanism of action. Additionally, future research could focus on developing new and more efficient methods for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.

Synthesis Methods

The synthesis of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is a complex process that involves multiple steps. The most common method for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is through the condensation of 1,2-dimethylbenzene and 9-methylacridine in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.

Scientific Research Applications

Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is commonly used as a fluorescent probe in DNA intercalation studies. It has also been used as a model compound to study the interactions of PAHs with biological systems. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells.

properties

CAS RN

1492-55-3

Product Name

Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-

Molecular Formula

C28H17N

Molecular Weight

367.4 g/mol

IUPAC Name

14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene

InChI

InChI=1S/C28H17N/c1-16-23-15-20-10-9-18-6-4-7-19-11-13-22(27(20)26(18)19)28(23)29-24-14-12-17-5-2-3-8-21(17)25(16)24/h2-15H,1H3

InChI Key

LFBXCJCINUUCBS-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4

Other CAS RN

1492-55-3

synonyms

7-Methylbenzo[a]phenaleno[1,9-hi]acridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.